3-[4-(2-biphenylyloxy)butyl]-4(3H)-quinazolinone oxalate
Overview
Description
3-[4-(2-biphenylyloxy)butyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.16343649 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Quinazolinone derivatives exhibit a broad spectrum of biological activities. Notably, some derivatives have been synthesized and evaluated for their pharmacological properties, such as analgesic, anticonvulsant, antimicrobial, and anti-inflammatory activities. For instance, Fisnerova et al. (1991) prepared 3-substituted 4(3H)-quinazolinone derivatives and tested them for analgetic effects, highlighting compounds with notable efficacy (Fisnerova et al., 1991). Similarly, Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of certain 2-substituted 3-aryl-4(3H)-quinazolinones, identifying compounds with promising activity (Wolfe et al., 1990).
Organic Synthesis Applications
Quinazolinones have been the focus of numerous synthetic studies, aiming to develop efficient methods for their preparation. Cheng et al. (2013) reported a one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing a novel application of phenyliodine diacetate as an oxidant (Cheng et al., 2013). This work underscores the versatility of quinazolinone scaffolds in organic synthesis and their potential for further functionalization.
Material Science Applications
In addition to their biological activities, quinazolinone derivatives have been explored as chemical sensors and corrosion inhibitors. For example, a study by Zhang et al. (2007) utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone as a fluorescent chemical sensor for Fe3+, demonstrating its potential in optochemical sensing applications (Zhang et al., 2007). Errahmany et al. (2020) synthesized quinazolinone derivatives for use as corrosion inhibitors for mild steel, highlighting their efficiency in protecting metal surfaces (Errahmany et al., 2020).
Properties
IUPAC Name |
oxalic acid;3-[4-(2-phenylphenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2.C2H2O4/c27-24-21-13-4-6-14-22(21)25-18-26(24)16-8-9-17-28-23-15-7-5-12-20(23)19-10-2-1-3-11-19;3-1(4)2(5)6/h1-7,10-15,18H,8-9,16-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMOIHOUDWHGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCN3C=NC4=CC=CC=C4C3=O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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